Cyclohexanamine 2-(phosphonooxy)acrylate

Description

Properties

IUPAC Name |

cyclohexanamine;2-phosphonooxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFCNZDHPABZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35556-70-8, 10526-80-4 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3065110 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-80-4 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvic acid cyclohexylammonium salt (PEP-CHA), is a stable salt form of the vital metabolic intermediate, phosphoenolpyruvate (PEP). As a key player in central carbon metabolism, PEP stands at the crossroads of glycolysis and gluconeogenesis.[1] Its high-energy phosphate bond makes it a critical molecule in cellular bioenergetics.[1] This document provides a comprehensive overview of the structure, properties, synthesis, and biological significance of Cyclohexanamine 2-(phosphonooxy)acrylate, tailored for professionals in biochemical research and drug development.

Chemical Structure and Properties

Cyclohexanamine 2-(phosphonooxy)acrylate is an organic salt with the chemical formula C₉H₁₈NO₆P. It is formed by the ionic association of 2-(phosphonooxy)acrylic acid (phosphoenolpyruvic acid) and cyclohexanamine.

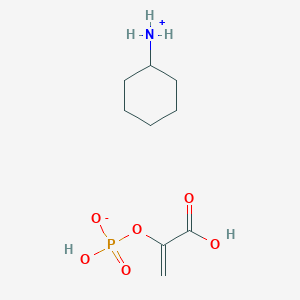

Structural Diagram

The structure of Cyclohexanamine 2-(phosphonooxy)acrylate involves the protonated cyclohexylammonium cation and the deprotonated phosphoenolpyruvate anion.

Caption: Ionic structure of Cyclohexanamine 2-(phosphonooxy)acrylate.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclohexanamine 2-(phosphonooxy)acrylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10526-80-4 | [2] |

| Molecular Formula | C₉H₁₈NO₆P | [2] |

| Molecular Weight | 267.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 140°C | [2] |

| Solubility | Water: 100 mg/mL, clear to slightly hazy, colorless to faintly yellow | [4] |

| DMSO (Slightly), Methanol (Slightly) | [2] | |

| Storage Temperature | -20°C | [2][3][5] |

| Stability | Hygroscopic | [2] |

Spectroscopic Data (for Phosphoenolpyruvic Acid)

| Spectrum Type | Solvent | Chemical Shifts (ppm) | Reference |

| ¹H NMR | D₂O, pH 7.4 | 5.35, 5.17 | |

| ¹³C NMR | D₂O, pH 7.4 | 152.51, 152.43, 102.89, 102.85 |

Biological Significance and Applications

The biological relevance of Cyclohexanamine 2-(phosphonooxy)acrylate stems entirely from the role of the phosphoenolpyruvate (PEP) anion.

Role in Glycolysis and Gluconeogenesis

PEP is a central intermediate in the metabolic pathways of glycolysis and gluconeogenesis.

-

In Glycolysis: PEP is formed from 2-phosphoglycerate by the enzyme enolase. It then serves as the substrate for pyruvate kinase, which catalyzes the transfer of its high-energy phosphate group to ADP, forming ATP and pyruvate. This is a key energy-yielding step of glycolysis.[1]

-

In Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). This is a rate-limiting step in gluconeogenesis.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Unusual Phosphoenolpyruvate (PEP) Synthetase-Like Protein Crucial to Enhancement of Polyhydroxyalkanoate Accumulation in Haloferax mediterranei Revealed by Dissection of PEP-Pyruvate Interconversion Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU2533413C2 - Method of producing free acids from salts thereof - Google Patents [patents.google.com]

- 4. US2804477A - Preparation of cyclohexyl sulfamic acid and its salts - Google Patents [patents.google.com]

- 5. CN101250198A - A kind of synthetic method of phosphoenol pyruvate potassium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate (CAS Number: 10526-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as Phosphoenolpyruvic acid monocyclohexylammonium salt (PEP-CHA), is a crucial intermediate in metabolic pathways. This technical guide provides a comprehensive overview of its biochemical significance, physicochemical properties, and applications in research. Detailed experimental protocols for its use in enzymatic assays are provided, along with an exploration of its cytoprotective and antioxidant properties. This document aims to serve as a valuable resource for professionals in biochemistry, cell biology, and drug development.

Chemical and Physical Properties

Cyclohexanamine 2-(phosphonooxy)acrylate is the monocyclohexylammonium salt of phosphoenolpyruvic acid (PEP). PEP is a high-energy phosphate compound that plays a pivotal role in glycolysis and gluconeogenesis. The cyclohexylammonium salt form enhances the stability of the molecule.

| Property | Value | Reference |

| CAS Number | 10526-80-4 | [1] |

| Molecular Formula | C₉H₁₈NO₆P | [1] |

| Molecular Weight | 267.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | -15°C to -20°C | [1][2] |

| Solubility | Soluble in water | General knowledge |

| Synonyms | Phosphoenolpyruvic acid monocyclohexylammonium salt, PEP-CHA, 2-(Phosphonooxy)-2-propenoic acid monocyclohexylammonium salt | [1] |

Biochemical Significance

Phosphoenolpyruvate (PEP) is a key metabolite in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis.

Glycolysis

In the final step of glycolysis, PEP is converted to pyruvate by the enzyme pyruvate kinase (PK). This reaction is a major point of regulation for the glycolytic pathway and results in the substrate-level phosphorylation of ADP to generate ATP.[3]

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is synthesized from oxaloacetate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This is a key regulatory step in this pathway.

Below is a diagram illustrating the central role of PEP in these metabolic pathways.

Experimental Protocols

Cyclohexanamine 2-(phosphonooxy)acrylate is widely used as a substrate in enzymatic assays, particularly for studying pyruvate kinase activity.

Pyruvate Kinase Activity Assay (Coupled with Lactate Dehydrogenase)

This is an indirect assay where the production of pyruvate by pyruvate kinase is coupled to the consumption of NADH by lactate dehydrogenase (LDH), which is monitored spectrophotometrically.[4][5][6][7][8]

Principle:

-

PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the pyruvate kinase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂[6]

-

ADP Solution: 1 mM

-

Phosphoenolpyruvate (PEP-CHA) Solution: 0.5 mM

-

NADH Solution: 0.2 mM

-

Lactate Dehydrogenase (LDH): 8 Units

-

Enzyme Sample: Lysate or purified enzyme

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

| Reagent | Final Concentration |

| Tris-HCl (pH 7.4) | 50 mM |

| KCl | 100 mM |

| MgCl₂ | 5 mM |

| ADP | 1 mM |

| PEP-CHA | 0.5 mM |

| NADH | 0.2 mM |

| Lactate Dehydrogenase | 8 U |

In Vitro ATP Regeneration System

PEP, in conjunction with pyruvate kinase, is a highly efficient system for regenerating ATP in vitro for various biochemical reactions that consume ATP.[9][10][11][12]

Principle: ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

This system can be added to an ATP-dependent reaction to continuously replenish the ATP supply.

Workflow for ATP Regeneration:

Cytoprotective and Antioxidant Properties

Recent studies have highlighted the potential of PEP as a cytoprotective and antioxidant agent.

Protection Against Oxidative Stress

PEP has been shown to protect cells, such as HeLa and HepG2, from damage induced by oxidative stress. Treatment with PEP can attenuate the decrease in cell viability caused by exposure to hydrogen peroxide (H₂O₂).

Reduction of Reactive Oxygen Species (ROS)

PEP treatment has been observed to reduce the intracellular accumulation of reactive oxygen species (ROS) in cells under oxidative stress. The mechanism is thought to involve the direct scavenging of certain free radicals.

Experimental Workflow for Assessing Cytoprotective Effects:

Synthesis

While a detailed, publicly available, step-by-step protocol for the synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate is not readily found in the literature, the synthesis of phosphoenolpyruvate and its analogues generally involves the phosphorylation of a pyruvate derivative. One reported method for synthesizing radiolabeled [³²P]PEP utilizes an exchange reaction catalyzed by pyruvate kinase from [γ-³²P]ATP.[13] The synthesis of PEP analogues has also been described, providing insights into potential synthetic strategies.[14]

Applications in Drug Development

The direct application of Cyclohexanamine 2-(phosphonooxy)acrylate as a therapeutic agent is not yet established. However, its active component, PEP, has demonstrated cytoprotective and antioxidant properties that suggest potential therapeutic applications in conditions associated with oxidative stress.

It is important to distinguish this compound from other "PEP"-related entities in cancer therapy. For instance, "PEP-010" is a pro-apoptotic peptide, and "PEP-C" is a chemotherapy regimen (prednisone, etoposide, procarbazine, and cyclophosphamide).[15][16][17] These are unrelated to the metabolite phosphoenolpyruvate.

The ability of PEP to protect cells from oxidative damage could be explored in the context of ischemia-reperfusion injury, neurodegenerative diseases, and as an adjunct to therapies that induce oxidative stress. Further research is warranted to explore these potential applications.

Conclusion

Cyclohexanamine 2-(phosphonooxy)acrylate (CAS 10526-80-4) is a stable form of the vital metabolite phosphoenolpyruvate. Its primary utility is in biochemical research as a substrate for enzymes like pyruvate kinase and in in vitro ATP regeneration systems. The emerging evidence of its cytoprotective and antioxidant properties opens new avenues for research into its potential therapeutic applications. This guide provides a foundational understanding and practical protocols for researchers working with this important compound.

References

- 1. biosynth.com [biosynth.com]

- 2. goldbio.com [goldbio.com]

- 3. Pyruvate Synthesis and ATP Production [almerja.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]

- 6. Pyruvate kinase enzyme assay [bio-protocol.org]

- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP synthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEP-Therapy and Institut Curie Announce First Patients Dosed in Phase Ib Clinical Trial Evaluating PEP-010 in Ovarian and Pancreatic Cancers - Institut Curie - Espace presse [presse.curie.fr]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. PEP-C for treatment of relapsed/refractory lymphoma | VJHemOnc [vjhemonc.com]

An In-depth Technical Guide to PEP Mono(cyclohexylammonium) Salt: Physicochemical Properties and Experimental Applications

For Immediate Release

This technical guide provides a comprehensive overview of the core physical and chemical properties of Phosphoenolpyruvate (PEP) mono(cyclohexylammonium) salt. Designed for researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its use in key enzymatic assays, and presents visual diagrams of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

PEP mono(cyclohexylammonium) salt is a crucial intermediate in cellular metabolism, particularly in the glycolysis and gluconeogenesis pathways.[1] Its high-energy phosphate bond makes it a key substrate for ATP synthesis. The cyclohexylammonium salt form provides stability for research and diagnostic applications.

General Properties

| Property | Value | Reference |

| CAS Number | 10526-80-4 | [1] |

| Molecular Formula | C₉H₁₈NO₆P | [1][2][3] |

| Molecular Weight | 267.22 g/mol | [1][4] |

| Appearance | White to off-white or yellowish crystalline powder | [2][4] |

| Melting Point | Approximately 140 °C |

Solubility

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (374.22 mM) | Requires sonication | [1] |

| Water | Soluble | A similar salt, the tri(cyclohexylammonium) salt, is soluble at 100 mg/mL. | [5] |

| Methanol | Slightly soluble | ||

| PBS (pH 7.2) | Approx. 10 mg/mL (for potassium salt) | Data for the potassium salt provides an estimate. | [6] |

Stability and Storage

PEP mono(cyclohexylammonium) salt is stable for at least 24 months when stored as a solid at +2 to +8°C.[7] For long-term storage, it is recommended to keep the solid form at -20°C.[4] Aqueous solutions are not recommended to be stored for more than one day.[6] In solvent, the compound is stable for 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1]

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This protocol outlines a spectrophotometric method to determine the activity of pyruvate kinase by measuring the rate of NADH oxidation.

Workflow for Pyruvate Kinase Assay

Caption: Workflow for the coupled enzyme assay to determine Pyruvate Kinase activity.

Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme's activity.

Reagents:

-

Assay Buffer: 50 mM Imidazole-HCl buffer, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄.

-

PEP Solution: 45 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.

-

ADP Solution: 45 mM Adenosine diphosphate in assay buffer.

-

NADH Solution: 6.6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.

-

LDH Solution: Lactate dehydrogenase (approx. 1300-1400 units/mL) in assay buffer.

-

Enzyme Sample: Pyruvate kinase diluted in assay buffer.

Procedure:

-

In a quartz cuvette, combine 2.7 mL of Assay Buffer, 0.1 mL of ADP Solution, and 0.1 mL of NADH Solution.

-

Add 0.1 mL of PEP Solution and 0.01 mL of LDH Solution.

-

Mix the contents of the cuvette thoroughly and incubate in a spectrophotometer at 25°C for 4-5 minutes to reach temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.01 mL of the diluted enzyme sample.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 4-5 minutes.

-

Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve.

Phosphoenolpyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to determine the activity of phosphoenolpyruvate carboxylase.

Principle: Phosphoenolpyruvate carboxylase catalyzes the carboxylation of PEP to form oxaloacetate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which is coupled to the oxidation of NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 110 mM Tris-sulfate buffer, pH 8.5.

-

PEP Solution: 30 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.

-

NADH Solution: 6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.

-

Magnesium Sulfate Solution: 300 mM MgSO₄.

-

Sodium Bicarbonate Solution: 100 mM NaHCO₃.

-

MDH Solution: Malate dehydrogenase (600 units/mL) in assay buffer.

-

Enzyme Sample: Phosphoenolpyruvate carboxylase diluted in assay buffer containing 5.0 mM MgSO₄.

Procedure:

-

In a cuvette, pipette 1.8 mL of Assay Buffer, 0.1 mL of NADH Solution, 0.1 mL of Magnesium Sulfate Solution, and 0.3 mL of Sodium Bicarbonate Solution.

-

Incubate in a spectrophotometer at 25°C for 4-5 minutes to allow for temperature equilibration.

-

Add 0.1 mL of the diluted enzyme sample and 0.01 mL of MDH solution. Record the decrease in absorbance at 340 nm to establish the blank rate.

-

To initiate the primary reaction, add 0.1 mL of the PEP solution.

-

Record the decrease in A₃₄₀ and determine the test rate from the linear portion of the curve.

Purity Determination by Non-Aqueous Acid-Base Titration

Signaling Pathways and Logical Relationships

Glycolysis and Gluconeogenesis Pathways

PEP is a central metabolite at the junction of glycolysis and gluconeogenesis. The following diagram illustrates the key reactions involving PEP in these pathways.

Glycolysis and Gluconeogenesis

Caption: The central role of PEP in Glycolysis and Gluconeogenesis.

This guide serves as a foundational resource for the scientific community, providing critical data and methodologies for the effective utilization of PEP mono(cyclohexylammonium) salt in research and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Phosphoenolpyruvic acid mono(cyclohexylammonium) salt, 98% 1 g | Buy Online [thermofisher.com]

- 3. Phosphoenolpyruvic acid mono(cyclohexylammonium) salt, 98% | Fisher Scientific [fishersci.ca]

- 4. goldbio.com [goldbio.com]

- 5. Phospho(enol)pyruvic acid = 98 enzymatic 35556-70-8 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. custombiotech.roche.com [custombiotech.roche.com]

Phosphoenolpyruvic Acid Cyclohexylammonium Salt: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoenolpyruvic acid (PEP), a pivotal high-energy intermediate in cellular metabolism, plays a central role in glycolysis and gluconeogenesis. The cyclohexylammonium salt of PEP is a stabilized, soluble formulation that serves as a valuable tool in biochemical research and drug discovery. This technical guide provides an in-depth analysis of the mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt, detailing its function as an enzyme substrate and its cytoprotective and antioxidant properties. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their understanding and application of this important compound.

Core Mechanism of Action: A Dual Role

The mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt is multifaceted, primarily revolving around its identity as the stabilized salt of phosphoenolpyruvic acid. The cyclohexylammonium counter-ion enhances the stability and solubility of PEP, making it a reliable reagent for in vitro studies.[1] The core activities of this compound can be categorized into two main areas: its fundamental role as a substrate in key metabolic pathways and its demonstrated cytoprotective and antioxidant effects.

Enzymatic Substrate in Central Metabolism

Phosphoenolpyruvic acid is a critical substrate for several enzymes that are central to cellular energy production and biosynthetic pathways.

-

Glycolysis: In the final step of glycolysis, pyruvate kinase (PK) catalyzes the transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and ATP.[2][3] This is a crucial energy-generating step in aerobic and anaerobic respiration.

-

Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to PEP.[3][4][5] This reaction is a key regulatory point in gluconeogenesis.

-

Shikimate Pathway: In plants and microorganisms, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[3] The first committed step involves the condensation of PEP and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

-

Carbon Fixation: In C4 and CAM plants, PEP carboxylase (PEPCase) utilizes PEP to fix carbon dioxide, forming oxaloacetate.[3][6][7] This mechanism is an adaptation to minimize photorespiration in hot and arid environments.

Cytoprotective and Antioxidant Properties

Recent studies have highlighted the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from oxidative stress. Research by Kondo et al. (2012) demonstrated that PEP significantly attenuates the decrease in cell viability induced by hydrogen peroxide (H₂O₂) in HeLa cells in a dose-dependent manner.[8][9] This cytoprotective effect is linked to its antioxidant properties, including the scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals.[8][9] While the precise mechanism of its antioxidant action is not fully elucidated, it is suggested to involve direct radical scavenging.[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of phosphoenolpyruvic acid with key enzymes and its cytoprotective effects.

| Enzyme | Organism/Tissue | Substrate(s) | K_m_ (for PEP) | V_max_ | Activators | Inhibitors | Reference(s) |

| Pyruvate Kinase (PK) | Schizosaccharomyces pombe | PEP, ADP | Sigmoidal kinetics | - | Fructose-1,6-bisphosphate (FBP) | - | [10] |

| Pyruvate Kinase (PK) | Human Liver (L-PYK) | PEP, ADP | Biphasic kinetics | - | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | [11] |

| Pyruvate Kinase (PK) | Human Skeletal Muscle | PEP, ADP | Michaelis-Menten | - | Inorganic Phosphate | ATP | [12] |

| PEP Carboxylase (PEPCase) | Zea mays (Maize) | PEP, HCO₃⁻ | - | - | - | - | [13] |

| PEP Carboxykinase (PEPCK) | Escherichia coli | Oxaloacetate, GTP | - | - | - | - | [14] |

Table 1: Enzyme Kinetic Parameters for Phosphoenolpyruvic Acid. K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate).

| Effect | Cell Line | Stressor | Concentration Range of PEP Salt | Outcome | Reference(s) |

| Cytoprotection | HeLa | Hydrogen Peroxide | 0.1 - 10 mM | Dose-dependent attenuation of cell viability decrease. | [8][9] |

| ROS Scavenging | HeLa | Hydrogen Peroxide | 0.1 - 10 mM | Significant reduction in intracellular reactive oxygen species. | [8][9] |

| ATP Content | HeLa | Hydrogen Peroxide | 10 mM | Slight inhibition of the decrease in cellular ATP content. | [8][9] |

| Attenuation of Injury | HeLa | 2-Deoxy-D-glucose | 0.1 - 10 mM | Attenuation of cell injury without affecting the decrease in intracellular ATP. | [8][9] |

Table 2: Cytoprotective and Antioxidant Effects of Phosphoenolpyruvic Acid Cyclohexylammonium Salt.

Experimental Protocols

This section provides detailed methodologies for key experiments involving phosphoenolpyruvic acid cyclohexylammonium salt.

Protocol for Assessing Cytoprotective Effects using MTT Assay

This protocol is adapted from the methodology used by Kondo et al. (2012) and standard MTT assay procedures.[8][15]

Objective: To determine the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from hydrogen peroxide-induced cytotoxicity.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphoenolpyruvic acid cyclohexylammonium salt

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Pre-treatment: Prepare fresh solutions of phosphoenolpyruvic acid cyclohexylammonium salt in serum-free DMEM at various concentrations (e.g., 0, 0.1, 1, 5, 10 mM). Remove the culture medium from the wells and replace it with 100 µL of the PEP salt solutions. Incubate for 1 hour.

-

Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Add a predetermined concentration of H₂O₂ (e.g., 1 mM, to be optimized for the specific cell line) to the wells containing the PEP salt solutions. Include control wells with cells treated only with medium, only with PEP salt, and only with H₂O₂.

-

Incubation: Incubate the plate for a further 3-6 hours at 37°C.

-

MTT Assay:

-

Remove the treatment medium from all wells.

-

Add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of the PEP salt to generate a dose-response curve.

Protocol for In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol is based on standard DPPH assay methodologies.[16][17][18]

Objective: To evaluate the direct radical scavenging activity of phosphoenolpyruvic acid cyclohexylammonium salt.

Materials:

-

Phosphoenolpyruvic acid cyclohexylammonium salt

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

-

Preparation of Sample and Control Solutions: Prepare a stock solution of phosphoenolpyruvic acid cyclohexylammonium salt in methanol. From this stock, prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay:

-

In a 96-well plate, add 50 µL of each sample or control dilution to the wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

-

For the negative control, add 50 µL of each sample dilution and 150 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

A_neg_control is the absorbance of the sample without the DPPH solution. Plot the % scavenging against the concentration of the PEP salt to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Role of PEP in Glycolysis and Gluconeogenesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 3. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 4. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 5. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Phosphoenolpyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 8. Phosphoenolpyruvic acid, an intermediary metabolite of glycolysis, as a potential cytoprotectant and anti-oxidant in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Purification and characterization of pyruvate kinase from Schizosaccharomyces pombe: evidence for an unusual quaternary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pH dependence of the allosteric response of human liver pyruvate kinase to fructose-1,6-bisphosphate, ATP, and alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activating phosphoenolpyruvate carboxylase and phosphoenolpyruvate carboxykinase in combination for improvement of succinate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

- 18. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Cyclohexanamine 2-(phosphonooxy)acrylate

Predicted Spectral Data

The spectral characteristics of Cyclohexanamine 2-(phosphonooxy)acrylate can be predicted by examining its distinct chemical components: the cyclohexylamine salt, the acrylate backbone, and the phosphate group.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the vinylic protons of the acrylate group, and the amine protons. The cyclohexyl protons will appear as a series of complex multiplets in the aliphatic region. The acrylate protons will be in the olefinic region and will likely show splitting due to geminal and cis/trans couplings. The amine protons, being attached to a nitrogen and likely protonated, may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanamine 2-(phosphonooxy)acrylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl -CH-NH₃⁺ | ~3.0 - 3.2 | Multiplet | 1H |

| Cyclohexyl -CH₂- | ~1.1 - 2.0 | Multiplets | 10H |

| Acrylate C=CH₂ (trans to O) | ~6.2 - 6.5 | Doublet of doublets | 1H |

| Acrylate C=CH₂ (cis to O) | ~5.9 - 6.1 | Doublet of doublets | 1H |

| Amine -NH₃⁺ | Variable, broad | Singlet | 3H |

Predicted chemical shifts are based on typical values for similar functional groups.[1][2][3][4]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display distinct signals for the carbons of the cyclohexyl ring, the acrylate group (including the carbonyl carbon), and the carbon bearing the phosphate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanamine 2-(phosphonooxy)acrylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Acrylate C=O | ~165 - 170 |

| Acrylate C-O-P | ~140 - 145 |

| Acrylate C=CH₂ | ~125 - 130 |

| Cyclohexyl C-N | ~50 - 55 |

| Cyclohexyl C₂/C₆ | ~30 - 35 |

| Cyclohexyl C₃/C₅ | ~24 - 28 |

| Cyclohexyl C₄ | ~24 - 26 |

Predicted values are derived from spectral data of cyclohexylamine and acrylate derivatives.[5][6][7][8]

³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a highly effective technique for characterizing organophosphorus compounds. A single signal is expected for the phosphate group in a proton-decoupled spectrum. The chemical shift will be indicative of the phosphate ester environment.[9][10]

Table 3: Predicted ³¹P NMR Chemical Shift for Cyclohexanamine 2-(phosphonooxy)acrylate

| Phosphorus Atom | Predicted Chemical Shift (δ, ppm) |

| O-P=O | -5 to 5 |

The chemical shift is referenced to 85% H₃PO₄.[11][12][13]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. These include the N-H stretches of the ammonium group, C-H stretches of the aliphatic and vinylic groups, the C=O and C=C stretches of the acrylate moiety, and the P=O and P-O stretches of the phosphate group.[14]

Table 4: Predicted IR Absorption Frequencies for Cyclohexanamine 2-(phosphonooxy)acrylate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H Stretch (Vinylic) | 3010 - 3100 | Medium |

| C=O Stretch (Acrylate) | 1720 - 1740 | Strong |

| C=C Stretch (Acrylate) | 1620 - 1640 | Medium |

| P=O Stretch | 1250 - 1300 | Strong |

| P-O Stretch | 950 - 1100 | Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |

Characteristic absorption ranges are based on established IR correlation tables.[15][16][17][18][19]

Experimental Protocols

Detailed below are generalized procedures for obtaining NMR and IR spectra for a novel compound such as Cyclohexanamine 2-(phosphonooxy)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[20][21]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD, chosen based on sample solubility).[20]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

If the solution contains particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[20]

-

Cap the NMR tube securely and label it appropriately.[20]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[22]

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C and ³¹P NMR, set up the experiments with appropriate parameters, including proton decoupling to simplify the spectra.[10]

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and convenient method for solid or oily samples is Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation :

-

Data Acquisition :

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.[23]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[24][25]

-

After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.[26]

-

Workflow for Synthesis and Characterization

The discovery and development of a new chemical entity like Cyclohexanamine 2-(phosphonooxy)acrylate follows a structured workflow from initial synthesis to comprehensive characterization. This process ensures the compound's identity, purity, and structure are unequivocally established.[27][28][29][30]

Caption: Workflow for the Synthesis and Characterization of a Novel Chemical Compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 2. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 3. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]

- 4. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 7. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Cyclohexylamine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. theory.labster.com [theory.labster.com]

- 22. depts.washington.edu [depts.washington.edu]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 25. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 26. eng.uc.edu [eng.uc.edu]

- 27. biotage.com [biotage.com]

- 28. moravek.com [moravek.com]

- 29. pubs.aip.org [pubs.aip.org]

- 30. m.youtube.com [m.youtube.com]

The Role of Phosphoenolpyruvate Salts in Glycolysis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoenolpyruvate (PEP), a high-energy phosphate compound, occupies a critical juncture in cellular metabolism, primarily known for its pivotal role in the final energy-yielding step of glycolysis.[1] This technical guide provides a comprehensive overview of the function of PEP and its various salt forms in glycolysis research. It delves into the quantitative impact of different PEP salts on enzyme kinetics, details established experimental protocols, and explores the burgeoning field of PEP's role in cancer metabolism and drug development. This document is intended to be a valuable resource for researchers designing experiments, interpreting data, and exploring novel therapeutic strategies targeting glycolytic pathways.

The Central Role of Phosphoenolpyruvate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living cells. PEP is the substrate for the final and irreversible step of glycolysis, catalyzed by the enzyme pyruvate kinase (PK). In this reaction, the high-energy phosphate group of PEP is transferred to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP) and pyruvate.[2] The preceding step in glycolysis involves the conversion of 2-phosphoglycerate to PEP by the enzyme enolase, a reversible dehydration reaction that creates the high-energy enolphosphate bond.[3]

The concentration and flux of PEP are tightly regulated, not only to control the rate of glycolysis but also because of its involvement in other metabolic pathways, including gluconeogenesis and the biosynthesis of aromatic amino acids in plants and microorganisms.[1]

The Significance of Phosphoenolpyruvate Salts in Research

In a laboratory setting, PEP is commercially available as various salts, most commonly as the trisodium salt and the monopotassium salt. The choice of the counter-ion can have significant implications for experimental outcomes, particularly in enzyme kinetic studies, as the activity of key glycolytic enzymes can be influenced by the specific cations present in the assay buffer.

Influence of PEP Salts on Pyruvate Kinase Activity

Pyruvate kinase activity is known to be dependent on the presence of monovalent cations, with potassium (K+) being a potent activator.[2] Consequently, the use of different PEP salts can lead to variations in the observed kinetic parameters of the enzyme. While direct comparative studies providing Vmax and Km values for pyruvate kinase with different PEP salts are limited, research on human liver pyruvate kinase has shown that activity with sodium (Na+) as the monovalent cation is approximately 40-50% of the activity observed with K+.[4] Furthermore, the affinity for PEP is slightly decreased in the presence of Na+ compared to K+.[4] This suggests that when using trisodium PEP, the Na+ ions may not activate the enzyme as effectively as the K+ ions in monopotassium PEP.

| Enzyme | PEP Salt/Cation | Effect on Kinetic Parameters | Source |

| Human Liver Pyruvate Kinase | Sodium (Na+) vs. Potassium (K+) | Activity with Na+ is ~40-50% of that with K+. PEP affinity is slightly decreased with Na+. | [4] |

| Pyruvate Kinase (general) | Potassium (K+) | K+ is a known activator, increasing the affinity for PEP. | [2] |

This table summarizes the qualitative and quantitative effects of different cations, often introduced with PEP salts, on pyruvate kinase activity.

Influence of PEP Salts on Enolase Activity

Enolase is a metalloenzyme that requires divalent cations, typically magnesium (Mg2+), for its catalytic activity.[5] The binding of Mg2+ is crucial for the proper positioning of the substrate in the active site. While the primary focus for enolase has been on divalent cations, the overall ionic strength of the assay buffer, which can be influenced by the concentration and type of PEP salt used, can also affect enzyme kinetics.[6] It is therefore crucial to maintain a constant ionic strength when comparing different experimental conditions.

Phosphoenolpyruvate in Cancer Metabolism and Drug Development

The metabolic landscape of cancer cells is often reprogrammed to support rapid proliferation and survival. This includes an upregulation of glycolysis, a phenomenon known as the Warburg effect. The altered flux through the glycolytic pathway can lead to changes in the intracellular concentrations of metabolites, including PEP.

PEP-Mediated Calcium Signaling in Cancer

Recent research has unveiled a novel role for PEP as a signaling molecule in cancer cells, linking glycolysis to calcium (Ca2+) signaling.[7][8] PEP has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for sequestering Ca2+ into the endoplasmic reticulum.[7][8] Inhibition of SERCA by PEP leads to an increase in cytosolic Ca2+ levels. This elevated Ca2+ can then activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which can promote the expression of genes involved in cancer progression, inflammation, and metastasis.[7]

Phosphoenolpyruvate Analogues as Therapeutic Agents

The critical role of PEP-utilizing enzymes in cancer metabolism makes them attractive targets for drug development. The synthesis and evaluation of PEP analogues as inhibitors of these enzymes is an active area of research. These analogues can be designed to mimic the structure of PEP and bind to the active site of enzymes like pyruvate kinase and enolase, thereby blocking their activity and disrupting glycolysis.

Several PEP analogues have been synthesized and tested for their inhibitory effects on PEP-utilizing enzymes. For example, (Z)-3-chloro-PEP has been identified as a suicide inhibitor of Enzyme I of the bacterial phosphotransferase system.[6] Other analogues with modifications to the phosphate or carboxylate groups have also been shown to inhibit pyruvate kinase and enolase.[6] The development of such inhibitors holds promise for new therapeutic strategies that target the metabolic vulnerabilities of cancer cells.

| Compound/Analogue | Target Enzyme | Inhibition Data (Ki, IC50) | Cell Line/Organism | Source |

| Phenylalanine | Pyruvate Kinase M2 (PKM2) | Allosteric inhibitor | - | [9] |

| Alanine | Pyruvate Kinase M2 (PKM2) | Allosteric inhibitor | - | [9] |

| (Z)-3-Cl-PEP | Enzyme I (PTS) | Suicide inhibitor (t1/2 = 0.7 min) | Bacteria | [6] |

| Phosphoglycolate | PEPCK | Ki in millimolar range | - | [10] |

| 3-Phosphonopropionate | PEPCK | Ki in millimolar range | - | [10] |

| Oxalate | PEPCK | Ki in micromolar range | - | [10] |

| Phosphonoformate | PEPCK | Ki in micromolar range | - | [10] |

| 3,6-dihydroxyflavone | SERCA1A | IC50 = 4.6 µM | - | [11] |

| Quercetin | SERCA1A | IC50 = 8.9 µM | - | [11] |

This table presents a selection of PEP analogues and other compounds that inhibit PEP-utilizing enzymes or related pathways, along with their reported inhibitory constants.

Experimental Protocols

Accurate and reproducible measurement of the activity of PEP-utilizing enzymes is fundamental to glycolysis research. The following are detailed protocols for the assay of pyruvate kinase and enolase activity.

Protocol 1: LDH-Coupled Pyruvate Kinase Activity Assay

This is a continuous spectrophotometric assay that couples the production of pyruvate by pyruvate kinase to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[1][12][13]

Reagents:

-

Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.

-

Phosphoenolpyruvate (PEP) Solution: 50 mM solution of either monopotassium or trisodium salt of PEP in assay buffer. Note: The choice of salt can affect the results.

-

Adenosine Diphosphate (ADP) Solution: 50 mM ADP solution in assay buffer, pH adjusted to ~7.0.

-

NADH Solution: 10 mM NADH solution in assay buffer.

-

Lactate Dehydrogenase (LDH): A stock solution of LDH (e.g., 1000 units/mL).

-

Enzyme Sample: Purified enzyme or cell lysate.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of Assay Buffer

-

100 µL of 50 mM PEP solution

-

20 µL of 50 mM ADP solution

-

20 µL of 10 mM NADH solution

-

10 µL of LDH stock solution

-

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding 10 µL of the enzyme sample to the cuvette.

-

Immediately mix by gently pipetting up and down and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Enolase Activity Assay

This assay measures the forward reaction of enolase (2-phosphoglycerate to PEP) by coupling the production of PEP to the pyruvate kinase and lactate dehydrogenase reactions.[14][15]

Reagents:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 100 mM KCl and 25 mM MgSO4.[14]

-

2-Phosphoglycerate (2-PG) Solution: 56 mM 2-PG solution in deionized water.[14]

-

Adenosine Diphosphate (ADP) Solution: 20 mM ADP solution in deionized water.[14]

-

NADH Solution: 7 mM NADH solution in assay buffer.[14]

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Mix: A commercially available mixed enzyme solution.

-

Enzyme Sample: Purified enolase or cell lysate.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

2.4 mL of Assay Buffer

-

0.1 mL of 56 mM 2-PG solution

-

0.2 mL of 20 mM ADP solution

-

0.2 mL of 7 mM NADH solution

-

0.1 mL of PK/LDH enzyme mix

-

-

Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium and to measure any background reaction.

-

Start the reaction by adding 10-20 µL of the enolase sample.

-

Mix and immediately record the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enolase activity from the linear rate of absorbance change.

Mandatory Visualizations

Conclusion

Phosphoenolpyruvate is more than just a metabolic intermediate; it is a key regulatory molecule with significant implications for both fundamental research and therapeutic development. The choice of PEP salt in experimental design can subtly but significantly influence the kinetic behavior of glycolytic enzymes, highlighting the importance of careful consideration of all assay components. Furthermore, the emerging role of PEP as a signaling molecule in cancer opens up new avenues for targeting metabolic vulnerabilities in cancer cells. The development of specific PEP analogues as enzyme inhibitors represents a promising strategy for novel anti-cancer therapies. Future research should focus on direct comparative studies of different PEP salts on a wider range of glycolytic enzymes to provide a more complete quantitative picture. A deeper understanding of the downstream effects of PEP-mediated signaling will also be crucial for the successful translation of these findings into clinical applications.

References

- 1. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]

- 7. tandfonline.com [tandfonline.com]

- 8. Peptide analogs in the therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase by flavonoids: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Cyclohexanamine 2-(phosphonooxy)acrylate

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine 2-(phosphonooxy)acrylate, also known as Phospho(enol)pyruvic acid cyclohexylammonium salt, is a specialized organic compound with potential applications in materials science and biochemistry. This document provides a comprehensive overview of its chemical properties and a representative synthetic pathway based on methodologies reported for structurally similar compounds. Due to a lack of specific literature for this exact molecule, the experimental protocols and data presented are based on analogous 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.

Chemical Identity and Properties

Cyclohexanamine 2-(phosphonooxy)acrylate is identified by the CAS number 10526-80-4.[1][2][3] It is the cyclohexylammonium salt of 2-(phosphonooxy)acrylic acid.

| Property | Value | Reference |

| CAS Number | 10526-80-4 | [1][2][3] |

| Molecular Formula | C9H18NO6P | [1][2] |

| Molecular Weight | 267.22 g/mol | [1][2] |

| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid; cyclohexanamine | [1] |

| Synonyms | Phospho(enol)pyruvic acid cyclohexylammonium salt, PEP-CHA | [2] |

Representative Synthesis

Logical Flow of Synthesis

Caption: Representative three-step synthesis of phosphonooxy acrylates.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally related 2-(ω-phosphonooxy-2-oxaalkyl)acrylates.[5]

Step 1: Baylis-Hillman Reaction to form Ethyl 2-(hydroxymethyl)acrylate

-

To a solution of ethyl acrylate and formaldehyde, a suitable catalyst (e.g., DABCO) is added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is worked up by washing with brine and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Etherification

-

The resulting ethyl 2-(hydroxymethyl)acrylate is dissolved in a suitable solvent like dichloromethane.

-

A diol and an acid catalyst (e.g., trifluoromethane sulfonic anhydride) are added at a controlled temperature (e.g., below 5°C).[5]

-

The reaction is stirred for several hours at room temperature.[5]

-

The solution is washed successively with water and aqueous sodium carbonate solution.[5]

-

The organic layer is dried and the solvent is evaporated to yield the etherified product.

Step 3: Phosphorylation

-

The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) and triethylamine are added dropwise.

-

The reaction is stirred for several hours, allowing it to warm to room temperature.

-

The reaction is quenched by the addition of water.

-

The product is extracted, dried, and purified.

Step 4: Salt Formation with Cyclohexylamine

-

The purified 2-(phosphonooxy)acrylic acid derivative is dissolved in a suitable solvent (e.g., diethyl ether).

-

An equimolar amount of cyclohexylamine is added dropwise with stirring.

-

The resulting precipitate, Cyclohexanamine 2-(phosphonooxy)acrylate, is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization and Data

The synthesized compounds in the analogous series were characterized using various analytical techniques.[4]

Experimental Workflow for Characterization

Caption: Workflow for characterization and property analysis.

Quantitative Data from Analogous Compounds

The following data for polymerization enthalpy and shear bond strength were reported for a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.[4][5]

| Monomer (Analogous Series) | Polymerization Enthalpy (kJ·mol⁻¹) | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |

| 3a | -42 | 10.5 ± 2.1 | 11.2 ± 3.4 |

| 3b | -53 | 14.3 ± 2.8 | 12.9 ± 2.5 |

| 3c | -48 | 19.3 ± 3.5 | 16.9 ± 4.1 |

| 3d | -39 | 15.8 ± 3.1 | 14.7 ± 3.8 |

| 3e | -29 | 5.8 ± 1.5 | 8.7 ± 2.2 |

| 3f | -45 | 12.4 ± 2.5 | 13.1 ± 3.0 |

| 3g | -41 | 16.7 ± 3.3 | 15.5 ± 3.9 |

| 3h | -35 | 11.9 ± 2.4 | 12.3 ± 2.8 |

| 3i | -32 | 9.8 ± 2.0 | 10.4 ± 2.6 |

Data extracted from a study on structurally similar compounds and presented here for illustrative purposes.[4][5]

Potential Signaling Pathway Involvement

Given its structural similarity to phosphoenolpyruvate (PEP), a key intermediate in glycolysis and other metabolic pathways, Cyclohexanamine 2-(phosphonooxy)acrylate could potentially interact with enzymes that utilize PEP as a substrate or regulator. However, no specific studies have confirmed this interaction.

Hypothetical Interaction with Pyruvate Kinase

Caption: Hypothetical inhibition of Pyruvate Kinase.

Conclusion

Cyclohexanamine 2-(phosphonooxy)acrylate is a compound with limited direct scientific literature. However, by examining the synthesis and properties of structurally analogous molecules, a comprehensive technical overview can be constructed. The provided synthetic protocols and characterization data from related compounds offer a solid foundation for researchers interested in exploring the properties and applications of this molecule. Future research should focus on the specific synthesis and biological evaluation of Cyclohexanamine 2-(phosphonooxy)acrylate to validate its potential and elucidate its mechanism of action in various systems.

References

- 1. cas 10526-80-4|| where to buy Cyclohexanamine 2-(phosphonooxy)acrylate [french.chemenu.com]

- 2. Cyclohexanamine 2-(phosphonooxy)acrylate - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. almanaclifescience.com [almanaclifescience.com]

- 4. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]

Molecular weight and formula of Cyclohexanamine 2-(phosphonooxy)acrylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Cyclohexanamine 2-(phosphonooxy)acrylate, a chemical compound with potential applications in biochemical research and materials science. The guide details the compound's core physicochemical properties, including its molecular formula and weight. It outlines a generalized experimental protocol for the characterization of such organophosphorus compounds, drawing from established analytical techniques. Furthermore, a logical workflow for the synthesis and analysis of this compound is presented visually to aid researchers in its practical application.

Core Compound Properties

Cyclohexanamine 2-(phosphonooxy)acrylate, identified by the CAS number 10526-80-4, is an organic salt. It is formed from the acid-base reaction between 2-(phosphonooxy)acrylic acid and the organic base cyclohexylamine.[1][2] The acrylic acid component is structurally related to phosphoenolpyruvate (PEP), a key intermediate in metabolic pathways such as glycolysis and gluconeogenesis.[3][4] This association suggests its potential use as a stable precursor or reagent in biochemical studies.[3]

The compound's key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 10526-80-4 | [1][2][3] |

| Molecular Formula | C9H18NO6P | [1][2][5][6] |

| Molecular Weight | 267.22 g/mol | [2][5][6] |

| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid;cyclohexanamine | [2] |

| Synonyms | Phosphoenolpyruvic acid cyclohexylammonium salt, PEP-CHA | [3][6] |

| Appearance | White to light yellow powder or chunks | [1] |

| Melting Point | 144 - 146 °C | [1] |

| Boiling Point | 466.7 °C at 760 mmHg (Predicted) | [3] |

Synthesis and Characterization Workflow

The logical workflow for preparing and verifying Cyclohexanamine 2-(phosphonooxy)acrylate involves the synthesis of the parent acid followed by salt formation and subsequent analytical confirmation. This process ensures the final product's identity and purity.

Caption: Workflow for the synthesis and analytical verification of Cyclohexanamine 2-(phosphonooxy)acrylate.

Experimental Protocols

While specific literature detailing the synthesis and analysis of this exact salt is sparse, a robust experimental plan can be constructed based on established methods for related organophosphorus compounds and general organic chemistry principles.

Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate

This protocol describes a plausible two-step synthesis: phosphorylation of a suitable precursor followed by salt formation. The synthesis of related 2-(phosphonooxy)acrylates has been achieved via phosphorylation using reagents like phosphorus oxychloride (POCl₃).[7]

Objective: To synthesize Cyclohexanamine 2-(phosphonooxy)acrylate.

Materials:

-

2-hydroxyacrylic acid (or a suitable ester precursor like ethyl 2-hydroxyacrylate)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Deionized water

-

Cyclohexylamine

-

Ethanol (or other suitable recrystallization solvent)

Procedure:

-

Phosphorylation:

-

Dissolve the 2-hydroxyacrylic acid precursor and triethylamine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the stirred mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

-

Hydrolysis and Isolation:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Slowly add the filtrate to chilled deionized water with vigorous stirring to hydrolyze the remaining P-Cl bonds.

-

Separate the aqueous layer containing the 2-(phosphonooxy)acrylic acid. Wash the aqueous layer with diethyl ether to remove any unreacted organic starting materials.

-

-

Salt Formation:

-

To the aqueous solution of 2-(phosphonooxy)acrylic acid, slowly add cyclohexylamine (1 equivalent) while monitoring the pH to achieve neutrality (pH ≈ 7).

-

Remove the water under reduced pressure (rotary evaporation) to obtain the crude salt.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified Cyclohexanamine 2-(phosphonooxy)acrylate.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

Objective: To confirm the identity, structure, and purity of the synthesized product.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To confirm the presence of protons from both the cyclohexyl ring and the acrylate backbone.

-

¹³C-NMR: To identify all unique carbon atoms in the molecule.

-

³¹P-NMR: To confirm the presence of the phosphate group and its chemical environment. This is a key technique for analyzing organophosphorus compounds.[8]

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio of the intact salt components or high-resolution mass spectrometry (HRMS) to confirm the exact molecular formula.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify characteristic functional groups, such as P=O, P-O-C, C=C (alkene), C=O (carboxylate), and N-H (ammonium) stretches.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the final compound by detecting the presence of any residual starting materials or byproducts.

-

-

Melting Point Analysis:

-

To compare the observed melting point range of the purified product with the literature value (144-146 °C) as a final check of purity.[1]

-

The analysis of organophosphorus compounds often employs chromatographic techniques, particularly Gas Chromatography (GC) or Liquid Chromatography (LC), coupled with selective detectors or mass spectrometry for definitive identification and quantification.[8][9][10][11]

Conclusion

Cyclohexanamine 2-(phosphonooxy)acrylate is a well-defined organic salt with established physicochemical properties. Its structural relationship to phosphoenolpyruvate makes it a compound of interest for researchers in biochemistry and enzymology. The synthesis and characterization can be achieved through standard organic and analytical chemistry protocols, with techniques like ³¹P-NMR and mass spectrometry being crucial for structural confirmation. This guide provides the foundational knowledge and procedural framework necessary for professionals to effectively utilize and study this compound.

References

- 1. 2-(Phosphonooxy)acrylic acid cyclohexylamine salt (1:1)(10526-80-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. cas 10526-80-4|| where to buy Cyclohexanamine 2-(phosphonooxy)acrylate [french.chemenu.com]

- 3. chembk.com [chembk.com]

- 4. 2-(Phosphonooxy)acrylate|High-Purity Research Chemical [benchchem.com]

- 5. aboundchem.com [aboundchem.com]

- 6. Cyclohexanamine 2-(phosphonooxy)acrylate - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

In-Depth Technical Guide: Cyclohexanamine 2-(phosphonooxy)acrylate

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identification

Cyclohexanamine 2-(phosphonooxy)acrylate, a crucial reagent in biochemical and pharmaceutical research, is known by a variety of synonyms. Its primary function is to serve as a stable, soluble source of the high-energy phosphate compound phosphoenolpyruvate (PEP). The compound is systematically identified by its CAS number: 10526-80-4.

This technical guide provides a comprehensive overview of its key synonyms, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.

Key Synonyms:

-

2-(Phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)

-

Cyclohexylammonium 2-(phosphonooxy)acrylate

Physicochemical and Quantitative Data

A summary of the available quantitative data for Cyclohexanamine 2-(phosphonooxy)acrylate is presented below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 10526-80-4 | [1][2] |

| Molecular Formula | C₉H₁₈NO₆P | [1][3] |

| Molecular Weight | 267.22 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 140°C | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (100 mg/mL for the tri(cyclohexylammonium) salt) | [5][6] |

| Storage Temperature | -20°C | [4][5][6] |

| Purity | ≥97% (enzymatic) | [2] |

Role in Biological Pathways

Cyclohexanamine 2-(phosphonooxy)acrylate serves as a substrate for key enzymes in central metabolic pathways, namely glycolysis and gluconeogenesis, by providing phosphoenolpyruvate (PEP). PEP is a critical high-energy intermediate in cellular metabolism.

Glycolysis Pathway

In the final step of glycolysis, pyruvate kinase catalyzes the irreversible transfer of a phosphate group from PEP to ADP, yielding pyruvate and ATP. This is a crucial energy-generating step in the pathway.

References

- 1. PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT | 4265-07-0 [chemicalbook.com]

- 2. Cyclohexanamine 2-(phosphonooxy)acrylate - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Phosphoenolpyruvic acid, cyclohexylammonium salt | 10526-80-4 | P-6100 [biosynth.com]

- 4. goldbio.com [goldbio.com]

- 5. PEP-CHA;Phosphoenolpyruvic acid cyclohexylammonium salt CAS-no-10526-80-4 - Career Henan Chemical Co. [coreychem.com]

- 6. Phospho(enol)pyruvic acid = 98 enzymatic 35556-70-8 [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate

Introduction

Cyclohexanamine 2-(phosphonooxy)acrylate is a functionalized monomer with potential applications in dental adhesives, biomaterials, and polymer chemistry. The presence of a phosphonooxy group can enhance adhesion to mineralized tissues, such as enamel and dentin, while the acrylate moiety allows for polymerization. The cyclohexanamine salt form improves handling and stability. This document outlines a detailed protocol for the laboratory-scale synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate. The described methodology is based on established principles of phosphorylation and acid-base salt formation, adapted from related synthetic procedures for similar compounds.

Experimental Protocols

The synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate is proposed as a two-step process:

-

Step 1: Synthesis of 2-(phosphonooxy)acrylic acid. This step involves the phosphorylation of a suitable precursor, ethyl 2-hydroxyacrylate, using phosphorus oxychloride (POCl₃) followed by hydrolysis.

-

Step 2: Formation of the Cyclohexanamine Salt. This involves the reaction of 2-(phosphonooxy)acrylic acid with cyclohexylamine in an appropriate solvent.

Materials and Equipment

-

Ethyl 2-hydroxyacrylate

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Cyclohexylamine

-

Diethyl ether (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1N solution

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Dropping funnel

-